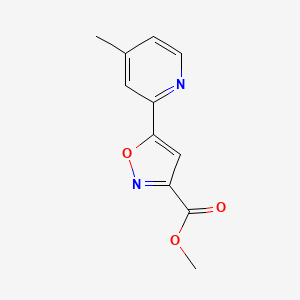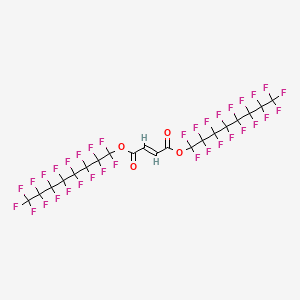
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a synthetic organic compound characterized by the presence of two imidazole rings and a butadiyne linker. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Protection with Boc Group: The imidazole rings are then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected imidazole rings are coupled with a butadiyne linker using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole rings.
Reduction: Reduced forms of the imidazole rings.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(imidazolyl)-1,3-butadiyne: Lacks the Boc protecting groups, making it more reactive.
1,4-Bis(1-Boc-4-pyrrolyl)-1,3-butadiyne: Contains pyrrole rings instead of imidazole rings, leading to different chemical properties.
Uniqueness
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is unique due to the presence of Boc-protected imidazole rings, which provide stability and allow for selective deprotection and functionalization in synthetic applications.
Propriétés
Formule moléculaire |
C20H22N4O4 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3 |
Clé InChI |
PYEUSSVKSZOJAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)



![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)








